![molecular formula C51H101NO5SSi4 B13905347 (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)
(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one” is a complex organic molecule characterized by multiple stereocenters, silyl ether groups, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of stereocenters, and protection/deprotection of functional groups. Common synthetic routes may include:
Formation of the core structure: This could involve aldol condensations, Michael additions, or other carbon-carbon bond-forming reactions.
Introduction of stereocenters: Stereocenters can be introduced using chiral catalysts or auxiliaries.
Protection and deprotection: The tert-butyl(dimethyl)silyl groups are often used to protect hydroxyl groups during the synthesis and can be removed under acidic or fluoride ion conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the double bonds or the carbonyl group.
Substitution: Substitution reactions may occur at the silyl ether groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with thiazole rings often exhibit biological activity, including antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one: Similar compounds may include other silyl-protected polyols or thiazole-containing molecules.
Uniqueness
The uniqueness of the compound lies in its specific combination of stereocenters, silyl ether groups, and the thiazole ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C51H101NO5SSi4 |
|---|---|
Molecular Weight |
952.8 g/mol |
IUPAC Name |
1,3,7,15-tetrakis[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |
InChI |
InChI=1S/C51H101NO5SSi4/c1-37(31-32-43(55-60(22,23)48(9,10)11)39(3)35-42-36-58-41(5)52-42)29-28-30-38(2)45(57-62(26,27)50(15,16)17)40(4)46(53)51(18,19)44(56-61(24,25)49(12,13)14)33-34-54-59(20,21)47(6,7)8/h31,35-36,38,40,43-45H,28-30,32-34H2,1-27H3 |
InChI Key |
OCGGWJZENCFVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




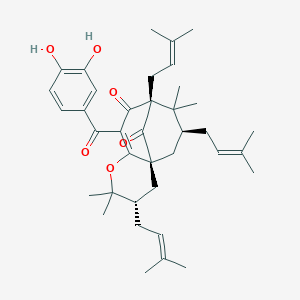
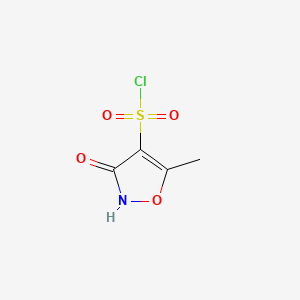

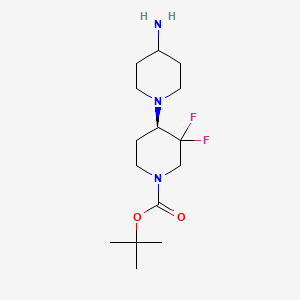
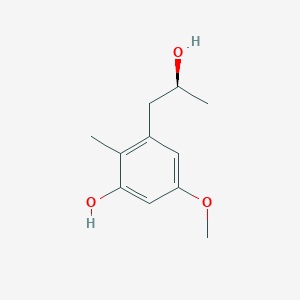

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
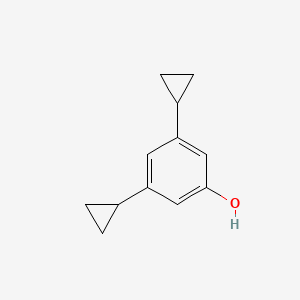
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
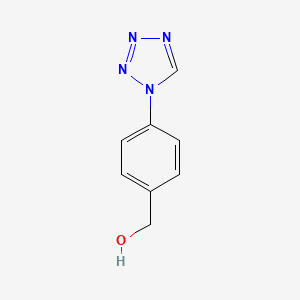
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
